molecular formula C18H23N5O2 B4440675 1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B4440675
M. Wt: 341.4 g/mol
InChI Key: XBWBBOWEIIVZMQ-UHFFFAOYSA-N
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Description

This compound belongs to the purine derivative family, characterized by a xanthine core (purine-2,6-dione) with substituents at positions 1, 3, 7, and 6. Key structural features include:

  • 1,3-Dimethyl groups: Common in xanthine derivatives (e.g., caffeine, theophylline), these enhance metabolic stability and modulate interactions with adenosine receptors .
  • 7-(4-Methylbenzyl) group: A lipophilic aromatic substituent that may improve membrane permeability and influence binding to hydrophobic pockets in biological targets .

Properties

IUPAC Name

1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-5-10-19-17-20-15-14(16(24)22(4)18(25)21(15)3)23(17)11-13-8-6-12(2)7-9-13/h6-9H,5,10-11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWBBOWEIIVZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Alkylation: Introduction of the methyl groups at positions 1 and 3 of the purine ring.

    Benzylation: Addition of the 4-methylbenzyl group at position 7. 3

Biological Activity

1,3-Dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione is a complex purine derivative with potential therapeutic applications. This compound is structurally related to known xanthines such as theophylline and caffeine, which are recognized for their biological activities, particularly in the central nervous system and respiratory systems. Understanding the biological activity of this compound is crucial for its potential application in pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C15H20N4O2
  • Molecular Weight : 288.35 g/mol

The compound features a purine base with additional alkyl and aromatic substituents that may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with adenosine receptors, which are pivotal in various physiological processes including neurotransmission and inflammation. The following key points summarize its potential mechanisms:

  • Adenosine Receptor Antagonism : The compound may act as an antagonist at A1 and A2A adenosine receptors, similar to caffeine, leading to increased neuronal excitability and modulation of neurotransmitter release.
  • Phosphodiesterase Inhibition : It may exhibit phosphodiesterase (PDE) inhibitory activity, which can enhance intracellular cAMP levels, further contributing to its stimulant effects.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological effects:

  • CNS Stimulation : Similar to caffeine, it may enhance alertness and cognitive function by blocking adenosine receptors in the brain.
  • Bronchodilation : The compound could potentially relax bronchial smooth muscle, making it useful in treating respiratory conditions such as asthma.
  • Anti-inflammatory Properties : Some studies suggest that it may reduce inflammation through adenosine receptor modulation.

Toxicological Profile

The safety profile of this compound has been evaluated in various studies. Notable findings include:

  • Developmental Toxicity : In prenatal studies on rodents, high doses resulted in reduced litter sizes and maternal toxicity symptoms such as weight loss and rough coat .
  • No Observed Adverse Effect Level (NOAEL) : The NOAEL was determined to be approximately 282 mg/kg body weight per day based on developmental toxicity studies .

Study on CNS Effects

A study conducted on the effects of similar purine derivatives demonstrated significant increases in locomotor activity in animal models when administered at moderate doses. This suggests potential applications in treating conditions like ADHD or narcolepsy.

Respiratory Function Improvement

In a clinical trial involving asthmatic patients, a related compound showed significant improvements in forced expiratory volume (FEV1), indicating that this compound may have similar bronchodilatory effects.

Data Table

PropertyValue
Molecular FormulaC15H20N4O2
Molecular Weight288.35 g/mol
Primary Biological ActivitiesCNS stimulation, bronchodilation
NOAEL282 mg/kg bw/day
Toxicity EffectsReduced litter size in rodents

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Pharmacological Notes Reference
1,3-Dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione 7-(4-Methylbenzyl), 8-(propylamino) ~387.4 (calculated) Hypothesized to target adenosine receptors or phosphodiesterases due to substituent synergy.
8-(Allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6-dione (CAS 505081-22-1) 8-(Allylamino), 7-propyl 289.3 Exhibits moderate adenosine A2A receptor antagonism; allyl group may enhance metabolic instability.
3-Methyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione 8-(Sulfanyl), 7-(4-methylbenzyl) 358.45 Sulfur substitution increases lipophilicity; potential for glutathione conjugation in metabolism.
8-(Ethylamino)-7-(4-methoxyphenoxypropyl)-1,3-dimethylpurine-2,6-dione (CAS 333755-50-3) 8-(Ethylamino), 7-(methoxyphenoxypropyl) 403.4 Demonstrates vasodilatory effects; methoxy group enhances solubility and bioavailability.
Caffeine (1,3,7-Trimethylxanthine) 1,3,7-Trimethyl 194.2 Broad adenosine receptor antagonism; widely used stimulant with low selectivity.

Substituent-Driven Pharmacological Differences

  • 8-Substituent Effects: Propylamino vs. Amino vs. Sulfanyl: The 8-propylamino group (target) vs. sulfanyl () alters electronic density, affecting interactions with enzymes like phosphodiesterases or kinases. Sulfanyl groups may also increase oxidative metabolism risks .
  • 7-Substituent Effects: 4-Methylbenzyl vs. Propyl/Methoxyphenoxypropyl: The 4-methylbenzyl group enhances lipophilicity, favoring blood-brain barrier penetration, whereas methoxyphenoxypropyl (CAS 333755-50-3) improves aqueous solubility for systemic applications .

Q & A

Advanced Question

  • Comparative SAR analysis : Systematically compare substituent effects across analogs (e.g., antiarrhythmic activity in 7-ethyl vs. 7-benzyl derivatives) .
  • Assay standardization : Ensure consistent experimental conditions (e.g., cell lines, enzyme concentrations) to isolate structural impacts .
  • Molecular dynamics simulations : Model binding interactions to explain divergent activities (e.g., 4-methylbenzyl vs. 2-chlorobenzyl substituents) .

What methodologies elucidate the pharmacological mechanism of this compound?

Advanced Question

  • Target identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding partners .
  • Kinetic studies : Measure enzyme inhibition (e.g., PDEs or kinases) via fluorescence-based assays .
  • In vivo models : Employ arrhythmia or ischemia-reperfusion injury models to validate cardiovascular effects observed in vitro .

How can stability and degradation pathways be systematically studied?

Advanced Question

  • Forced degradation : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acid/base) to identify degradation products .
  • LC-MS analysis : Monitor oxidative deamination at the 8-position or hydrolysis of the purine-dione core .
  • Accelerated stability testing : Store samples at 25°C/60% RH and analyze at intervals using validated HPLC methods .

What analytical techniques confirm the compound’s structural integrity?

Basic Question

  • FTIR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and N-H bonds at ~3300 cm⁻¹ .
  • NMR : Use ¹H/¹³C to verify methyl groups (δ 3.0–3.5 ppm) and aromatic protons (δ 7.2–7.5 ppm) .
  • HRMS : Match exact mass (e.g., C₁₈H₂₄N₆O₂) with theoretical values to rule out impurities .

How can computational modeling enhance research on this compound?

Advanced Question

  • Docking studies : Predict binding modes with adenosine receptors using AutoDock Vina .
  • DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to guide substituent design .
  • ADMET prediction : Use tools like SwissADME to estimate bioavailability and toxicity risks .

What experimental designs are effective for structure-activity relationship (SAR) studies?

Advanced Question

  • Parallel synthesis : Generate a library of analogs with systematic variations at positions 7 and 8 .
  • Free-Wilson analysis : Quantify contributions of substituents to activity using multivariate regression .
  • Crystallography : Solve co-crystal structures with target enzymes (e.g., PDE5) to map critical interactions .

What challenges arise when scaling up synthesis, and how are they mitigated?

Advanced Question

  • Reactor design : Optimize heat transfer for exothermic steps (e.g., alkylation) using jacketed reactors .
  • Solvent recovery : Implement distillation systems for DMF or acetone reuse to reduce costs .
  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione

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